4-Iodo-6-phenyl-2,2'-bipyridine
Description
4-Iodo-6-phenyl-2,2'-bipyridine is a heteroleptic ligand featuring a 2,2'-bipyridine core substituted with an iodine atom at the 4-position and a phenyl group at the 6-position. This compound is of significant interest in coordination chemistry due to its ability to form stable organometallic complexes, particularly with Pt(II), which exhibit enhanced chemical stability and light-emitting properties . The iodine substituent introduces steric bulk and electronic effects that modulate redox behavior and photophysical characteristics, making it suitable for applications in dye-sensitized solar cells (DSSCs) and as a G-quadruplex DNA-targeting agent in medicinal chemistry .
Properties
Molecular Formula |
C16H11IN2 |
|---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
4-iodo-2-phenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H11IN2/c17-13-10-15(12-6-2-1-3-7-12)19-16(11-13)14-8-4-5-9-18-14/h1-11H |
InChI Key |
NGRHRDNKUCAUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)I)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-phenyl-2,2’-bipyridine typically involves the coupling of appropriate pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-iodopyridine with 6-phenyl-2,2’-bipyridine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of 4-Iodo-6-phenyl-2,2’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-phenyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
4-Iodo-6-phenyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Biological Studies: The compound is used in the study of DNA interactions and as a potential therapeutic agent.
Material Science: It is employed in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Iodo-6-phenyl-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The bipyridine core can intercalate between DNA bases, while the metal center can form coordination bonds with nucleophilic sites on the DNA . This interaction can disrupt DNA function and lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2,2'-bipyridine derivatives arises from variations in substituent type, position, and electronic properties. Below is a detailed comparison of 4-Iodo-6-phenyl-2,2'-bipyridine with analogous compounds:
Substituent Effects and Electronic Properties
Key Differences
- Electronic Effects: Iodo and bromo substituents exhibit heavy atom effects, promoting intersystem crossing (ISC) for luminescent applications, while methylsulfanyl and thiophenol groups enhance π-conjugation and metal-binding affinity .
- Steric Influence: The bulky phenyl group at C6 in this compound reduces non-specific cellular interactions compared to smaller substituents like methyl or chloro .
- Applications : Iodo-substituted derivatives are prioritized in therapeutic and energy-related research, whereas dimethyl and methoxy variants are more common in catalysis .
Organometallic Complexes
This compound forms neutral Pt(II) complexes with strong C–Pt bonds, which improve membrane permeability and reduce electrostatic interactions with cellular components. These complexes show promise in targeting G-quadruplex DNA structures, a mechanism relevant to anticancer drug design .
Photophysical Properties
The iodine atom in this compound enhances spin-orbit coupling, leading to efficient triplet-state population. This property is exploited in DSSCs, where the ligand sensitizes TiO₂ nanoparticles for improved light absorption . In contrast, 4,4′-dimethyl-2,2'-bipyridyl-based Ru(II) complexes exhibit superior catalytic activity in water oxidation due to electron-donating methyl groups stabilizing reactive intermediates .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Iodo-6-phenyl-2,2'-bipyridine, and what experimental conditions optimize yield?
- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of this compound with alkynes (e.g., ethynyl derivatives) employs [Pd(PPh₃)₂Cl₂] and CuI in a mixed solvent system (THF/iPr₂NH or Et₃N) at room temperature, yielding derivatives with >80% efficiency . Negishi coupling is another viable method, where pyridyl zinc halides react with iodinated precursors under mild conditions, offering regioselectivity and functional group tolerance .
Table 1: Comparison of Cross-Coupling Methods
| Reaction Type | Catalysts/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Sonogashira Coupling | [Pd(PPh₃)₂Cl₂], CuI, THF/iPr₂NH, RT | 82–90 | Ethynyl group incorporation |
| Negishi Coupling | Pd(dba)₂, ZnBr, THF, 60°C | 70–85 | Regioselectivity |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent positions and confirms coupling efficiency (e.g., ethynyl proton signals at δ 2.40 ppm) .
- X-ray crystallography : Validates molecular geometry and π-π stacking interactions in metal complexes .
- UV-Vis spectroscopy : Identifies electronic transitions (e.g., λmax ~378 nm for ethynyl derivatives) .
- Mass spectrometry (ESMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 460.2) .
Advanced Research Questions
Q. How do substituents on 2,2'-bipyridine ligands modulate the electronic properties of transition metal complexes?
- Methodological Answer : The iodine atom at the 4-position enhances electron-withdrawing effects, stabilizing low oxidation states of metals (e.g., Fe²⁺, Pt²⁺) in complexes. Computational studies (DFT) reveal that substituents like phenyl groups alter π-backbonding, affecting redox potentials and luminescence . For example, Fe(II)-bipyridine complexes with iodinated ligands exhibit distinct Mössbauer spectra (ΔEQ = 2.1–2.5 mm/s) compared to non-halogenated analogs .
Q. What strategies address contradictions in reported stability constants of metal complexes with substituted bipyridines?
- Methodological Answer : Discrepancies arise from solvent polarity, counterion effects, and measurement techniques (e.g., potentiometry vs. spectrophotometry). To resolve conflicts:
- Control experiments : Standardize solvent systems (e.g., DMF vs. THF) .
- Competitive ligand assays : Use reference ligands (e.g., EDTA) to calibrate stability constants .
- Spectroscopic titration : Monitor metal-ligand charge transfer (MLCT) bands to infer binding affinity .
Q. How can researchers design this compound derivatives for photocatalytic applications?
- Methodological Answer :
- Functionalization : Introduce electron-donating groups (e.g., methoxy) at the 6-phenyl position to enhance MLCT transitions .
- Metal coordination : Pair with Ru(II) or Ir(III) to exploit long-lived excited states for water oxidation or CO₂ reduction .
- Table 2: Photocatalytic Performance of Selected Derivatives
| Derivative | Metal Center | Quantum Yield (Φ) | Application |
|---|---|---|---|
| [Pt(4-I-6-Ph-bpy)(mes)]⁺ | Pt(II) | 0.45 | Luminescent sensors |
| [Ru(4-I-6-Ph-bpy)₃]²⁺ | Ru(II) | 0.78 | Solar energy conversion |
Data Contradiction Analysis
Q. Why do some studies report divergent catalytic activities for bipyridine-based complexes under similar conditions?
- Methodological Answer : Variations stem from:
- Ligand steric effects : Bulky substituents (e.g., mesityl) hinder substrate access to metal centers, reducing turnover rates .
- Solvent coordination : Polar solvents (e.g., H₂O) compete with ligands for metal binding, altering reaction pathways .
- Counterion influence : Non-coordinating ions (e.g., PF₆⁻) enhance catalytic efficiency vs. coordinating ions (Cl⁻) .
Synthesis Optimization
Q. What steps mitigate side reactions during iodination or cross-coupling of bipyridine precursors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
